![molecular formula C20H15ClN2S B3939692 2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole](/img/structure/B3939692.png)
2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole
Overview
Description
2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, physiological and biochemical effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting biological molecules.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins in cells, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole has a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to have antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo. In addition, 2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole has been reported to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a range of microorganisms, making it a useful tool for studying bacterial and fungal infections. However, one limitation of using this compound is its potential toxicity to cells. Careful dosing and monitoring of cell viability are necessary when using 2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole in cell-based experiments.
Future Directions
There are several future directions for research on 2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole. One area of interest is the development of new synthetic methods for this compound, with a focus on improving yield and purity. Another area of research is the investigation of the mechanism of action of this compound, with the goal of identifying specific targets in cells. Additionally, further studies are needed to explore the potential applications of 2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole in the fields of antimicrobial and antitumor therapy. Finally, the development of new derivatives of this compound with improved properties and lower toxicity is an important area of future research.
In conclusion, 2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole is a chemical compound that has shown promise in a range of scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for use in various applications.
properties
IUPAC Name |
2-[(4-chlorophenyl)-phenylmethyl]sulfanyl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c21-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)24-20-22-17-8-4-5-9-18(17)23-20/h1-13,19H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCIKJXWWBCPOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.